5-Chloro-2-nitro-1,3-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
138616-17-8 |
|---|---|
Molecular Formula |
C3HClN2O2S |
Molecular Weight |
164.57 g/mol |
IUPAC Name |
5-chloro-2-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HClN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |
InChI Key |
HATZNMFCQURBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Nitro 1,3 Thiazole and Analogues
Established Synthetic Routes and Mechanistic Considerations
Traditional synthetic pathways provide the foundational methods for constructing the 5-chloro-2-nitro-1,3-thiazole scaffold. These routes often involve the step-wise assembly of the thiazole (B1198619) ring or the subsequent modification of a pre-formed thiazole derivative.
The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings, traditionally involving the condensation of an α-haloketone with a thioamide. bepls.comchemhelpasap.com For the synthesis of specifically substituted thiazoles like this compound, this reaction would require precursors with the desired functionalities already in place.
The general mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated thiazoline (B8809763) intermediate. A subsequent dehydration step yields the aromatic thiazole ring.
To produce a 2-nitrothiazole (B159308) derivative via this route, one would typically start with nitrothioacetamide. However, the direct synthesis of this compound using a Hantzsch-type reaction is complex due to the challenge of sourcing or synthesizing a suitable α,α-dihalo-nitro precursor that would lead to the desired substitution pattern after reacting with a thioamide. Modified Hantzsch syntheses, which may involve multi-component reactions under the influence of a reusable catalyst, have been developed to improve yields and simplify procedures for various thiazole derivatives. bepls.comnih.gov
A more common approach to obtaining this compound involves the direct functionalization of a pre-existing thiazole ring. The electronic nature of the thiazole ring dictates the position of electrophilic substitution. The C5-position is generally the most reactive site for electrophilic attack, such as nitration and halogenation. firsthope.co.inpharmaguideline.com
Nitration: The nitration of thiazole derivatives typically employs a mixture of nitric acid and sulfuric acid. firsthope.co.in For instance, the nitration of 2-aminothiazole (B372263) can lead to 2-amino-5-nitrothiazole (B118965). google.com This reaction proceeds through the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich C5 position of the thiazole ring. The presence of an activating group at the C2 position can facilitate this substitution. Subsequently, the amino group of a compound like 2-amino-5-nitrothiazole could potentially be replaced by a chlorine atom via a Sandmeyer-type reaction. The direct nitration of a 5-chlorothiazole (B1590928) derivative at the C2 position is generally not favored, as the C2 position is the most electron-deficient in the thiazole ring. pharmaguideline.com
Halogenation: Direct halogenation of the thiazole ring also tends to occur at the C5 position. pharmaguideline.com For example, bromination of thiazole with bromine yields 5-bromothiazole. firsthope.co.in Achieving chlorination at the C5 position can be accomplished using suitable chlorinating agents. However, introducing a nitro group at the C2 position subsequently is challenging. Therefore, a synthetic strategy often involves first establishing the nitro group at the C2 position (or a precursor group) and then performing halogenation at the C5 position, or vice versa, depending on the directing effects of the substituents.
A plausible route could involve the nitration of 2-acetamidothiazole, which directs the nitro group to the 5-position, followed by hydrolysis and then conversion of the amino group to a chloro group. ias.ac.in
Alternative ring-closure strategies provide pathways to nitrothiazoles by constructing the ring from open-chain precursors that already contain the nitro group. One notable process avoids the direct, and often hazardous, nitration of the thiazole ring. google.com
This method involves a three-step sequence:
Halogenation of an N,N-dialkyl-2-nitroetheneamine to form a halogenated intermediate. google.comchemicalbook.com
Reaction of this intermediate with thiourea (B124793) to create a linear adduct. google.comchemicalbook.com
Treatment with water or an aqueous base to facilitate ring-closure and elimination, yielding 2-amino-5-nitrothiazole. google.comchemicalbook.com
This approach is advantageous as it builds the 5-nitrothiazole (B1205993) scaffold without needing to nitrate (B79036) the heterocyclic ring directly, a process that can be explosive. google.com The resulting 2-amino-5-nitrothiazole serves as a key intermediate, from which the 2-amino group can be diazotized and substituted with chlorine to yield the target this compound.
Another established method is the Cook-Heilborn synthesis, which can produce 5-aminothiazoles from α-aminonitriles and agents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com While not a direct route to the target compound, it illustrates the variety of ring-closure strategies available for thiazole synthesis.
Advanced Synthetic Techniques and Efficiency Enhancement
To address the limitations of traditional methods, such as long reaction times and harsh conditions, modern synthetic techniques are being employed. These methods aim to improve reaction efficiency, reduce waste, and enhance safety.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of thiazole chemistry, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govmdpi.com
For Hantzsch-type syntheses, microwave heating can shorten reaction times from hours to minutes. nih.gov This rapid and uniform heating can minimize the formation of side products. The synthesis of various heterocyclic compounds, including thiazoles and nitro-substituted benzimidazoles, has been successfully demonstrated using microwave assistance, highlighting the broad applicability of this technique. nih.govresearchgate.net The application of microwave energy can be particularly beneficial for multi-component reactions, enhancing their efficiency and making them more attractive for combinatorial chemistry and drug discovery. nih.gov
Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 8 hours | 5-10 minutes | nih.gov |
| Yield | Lower | Higher | nih.gov |
| Conditions | Reflux in solvent | Solvent-free or minimal solvent | researchgate.net |
| Purification | Often requires rigorous purification | Simpler workup | nih.gov |
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netnih.gov For thiazole synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient methods. bepls.comsruc.ac.uk
Key green approaches include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.com Catalyst-free reactions in water have been reported for the synthesis of certain thiazole derivatives. bepls.com
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, which can be easily recovered and reused, reducing waste and cost. bepls.comnih.gov
Multi-Component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates. This improves atom economy and reduces solvent usage and waste. nih.govsruc.ac.uk
Alternative Energy Sources: Utilizing ultrasound irradiation or microwave assistance to drive reactions more efficiently, often under solvent-free conditions. nih.govtandfonline.com Ultrasound-assisted synthesis, for example, offers benefits of high yields, short reaction times, and economic advantages. tandfonline.com
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity in the synthesis of this compound and its analogues is a critical consideration, as the thiazole ring possesses multiple positions at which substitution can occur. The inherent electronic properties of the thiazole ring, coupled with the directing effects of existing substituents, govern the position of incoming electrophiles or nucleophiles.
The nitration of 2-aminothiazole derivatives, a common route towards nitrothiazoles, demonstrates the importance of regiochemical control. The treatment of 2-aminothiazole with a mixture of nitric and sulfuric acids can lead to the formation of 2-nitramino-5-nitrothiazole. acs.org However, by carefully controlling the reaction conditions, such as temperature and the concentration of the nitrating agent, selective nitration at the 5-position can be achieved to yield 2-amino-5-nitrothiazole. cdnsciencepub.comgoogle.com Further transformation of the amino group would then be required to introduce other functionalities.
The halogenation of 2-aminothiazoles typically occurs at the 5-position through an addition-elimination mechanism, yielding 2-amino-5-halothiazoles. jocpr.com This regioselectivity is driven by the activating effect of the amino group on the C5 position of the thiazole ring.
Stereochemical control becomes a significant factor in the synthesis of more complex analogues of this compound, particularly those bearing stereocenters in their side chains. The Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring from α-haloketones and thioamides, can generate stereocenters. nih.goviosrjournals.org The stereochemical outcome of this reaction can be influenced by the nature of the reactants and the reaction conditions. A study on the Hantzsch synthesis demonstrated that the distribution of stereochemical products can be correlated with the Hammett free-energy equation, indicating that electronic effects of substituents play a crucial role in controlling the rate of epimerization during the formation of the thiazoline intermediate. nih.gov This control is attributed to the stabilization of a cationic transition state during the dehydration of the thiazoline ring. nih.gov
The synthesis of substituted thiazoles can be influenced by various factors that dictate the final arrangement of atoms. The following table summarizes key reactions and their regioselective or stereoselective outcomes in the synthesis of thiazole derivatives.
| Reaction | Reactants | Product(s) | Key Control Factor(s) |
| Nitration | 2-Aminothiazole, Nitric Acid, Sulfuric Acid | 2-Nitramino-5-nitrothiazole or 2-Amino-5-nitrothiazole | Reaction temperature and concentration of nitrating agent acs.orgcdnsciencepub.com |
| Halogenation | 2-Aminothiazoles | 2-Amino-5-halothiazoles | Inherent reactivity of the C5 position activated by the amino group jocpr.com |
| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | Substituted Thiazoles (with potential stereocenters) | Electronic effects of substituents influencing the rate of epimerization of the thiazoline intermediate nih.gov |
Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Nitro 1,3 Thiazole
Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System
The thiazole ring in 5-chloro-2-nitro-1,3-thiazole is electron-deficient due to the inductive and resonance effects of the nitro group at the C2 position. This deactivation makes the ring susceptible to nucleophilic attack, a reaction mode that is uncommon for many electron-rich aromatic systems. libretexts.org The primary sites for nucleophilic substitution are the carbon atoms bearing the halogen and nitro groups.
Substitution at the Chloro Position
The chloro group at the C5 position is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C2 position helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) that forms when a nucleophile attacks the C5 carbon. libretexts.org This stabilization is crucial for the reaction to proceed.
A variety of nucleophiles can displace the chloride ion. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity pattern can be inferred from related 2-amino-5-halothiazoles, which undergo nucleophilic substitution where the halide is displaced by strong nucleophiles. jocpr.com Common nucleophiles for such reactions include alkoxides, amines, and thiols. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org
Substitution at the Nitro Position
While less common than substitution of a halogen, direct nucleophilic substitution of a nitro group can occur, particularly when the aromatic ring is highly activated by other electron-withdrawing groups or when the nitro group's departure is facilitated. ck12.orguni-rostock.de The nucleofugicity (leaving group ability) of the nitro group can be higher than that of halogens if the aromatic nucleus is sufficiently electron-poor. nih.gov
Kinetic studies on 2-nitrothiazole (B159308) reacting with nucleophiles like alkoxides and piperidine (B6355638) have shown that the nitro group can act as a leaving group in a two-step nucleophilic aromatic substitution mechanism. rsc.org For this compound, the C2 position is inherently the most electron-deficient site on the thiazole ring, making it a potential target for nucleophilic attack. pharmaguideline.com However, substitution at the C5-chloro position is generally more favorable. The relative reactivity depends on the specific nucleophile and reaction conditions. So-called "soft" nucleophiles may favor attack at different positions than "hard" nucleophiles.
Influence of Activating/Deactivating Groups on Reactivity
The reactivity of the this compound ring is profoundly influenced by its two substituents, both of which are electron-withdrawing and thus "deactivating" in the context of electrophilic substitution but "activating" for nucleophilic substitution.
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, the nitro group at C2 is the primary activating group for nucleophilic aromatic substitution. It significantly lowers the electron density of the thiazole ring, making it susceptible to attack by nucleophiles, and it stabilizes the anionic intermediate formed during the reaction, particularly when ortho or para to the site of attack. libretexts.org
Chloro Group (-Cl): The chloro group is also electron-withdrawing through its inductive effect, further deactivating the ring towards electrophiles and slightly activating it towards nucleophiles. Its primary role in nucleophilic substitution on this molecule, however, is to act as a good leaving group.
Conversely, the presence of electron-donating groups on the thiazole ring would have the opposite effect. For instance, an amino or methyl group would increase the electron density of the ring, making it more reactive towards electrophiles but less reactive towards nucleophiles. globalresearchonline.net In the specific case of this compound, the absence of any electron-donating groups renders the ring highly electrophilic and prone to reactions with nucleophiles.
Electrophilic Aromatic Substitution and Functionalization Reactions
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring, replacing a hydrogen atom. wikipedia.org This type of reaction is characteristic of electron-rich aromatic systems. The thiazole ring in this compound is severely deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of both the nitro and chloro substituents. globalresearchonline.net
The general mechanism for SEAr involves the formation of a positively charged intermediate (an arenium ion or σ-complex), the stability of which is crucial for the reaction to proceed. masterorganicchemistry.com Electron-withdrawing groups destabilize this cationic intermediate, thereby increasing the activation energy and slowing down or preventing the reaction. wikipedia.org
Reduction and Oxidation Chemistry of Nitrothiazole Moiety
The nitro group is a versatile functional group that can undergo a variety of reduction and, less commonly, oxidation reactions. The chemistry of the nitrothiazole moiety in this compound is dominated by the reduction of the nitro group.
Selective Reduction of the Nitro Group
The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. uni-rostock.de A key challenge in the reduction of this compound is to achieve this transformation selectively without affecting the chloro substituent (i.e., avoiding hydrodehalogenation).
Several methods are available for the chemoselective reduction of nitro groups in the presence of halides. stackexchange.comcommonorganicchemistry.com
Catalytic Hydrogenation: While standard catalysts like Palladium on carbon (Pd/C) can sometimes cause dehalogenation, Raney Nickel is often effective for reducing nitro groups while leaving aromatic chlorides intact. commonorganicchemistry.com
Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid, are classic and mild methods for reducing aromatic nitro compounds to amines in the presence of other reducible groups. commonorganicchemistry.comresearchgate.net
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide can also be used for selective reductions, particularly in cases where other methods are not suitable. commonorganicchemistry.com
The product of this selective reduction, 2-amino-5-chlorothiazole, is a valuable synthetic intermediate. The reaction pathway can also be controlled to yield intermediate reduction products, such as hydroxylamines, under specific conditions. For example, the enzymatic reduction of 2-chloro-5-nitrophenol (B15424) initially yields 2-chloro-5-hydroxylaminophenol. nih.gov
Table 1: Common Reagents for Selective Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂ / Raney Ni | H₂ gas, solvent (e.g., EtOH, MeOH) | Often preserves aromatic C-Cl bonds. commonorganicchemistry.com |
| SnCl₂·2H₂O | Concentrated HCl, or EtOH | Mild and effective for selective reduction. researchgate.net |
| Fe / CH₃COOH | Acetic acid, heat | Classic method, generally avoids dehalogenation. |
| Zn / CH₃COOH | Acetic acid, room temperature | Mild conditions, can be slow but selective. researchgate.net |
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Useful alternative, can sometimes selectively reduce one of several nitro groups. commonorganicchemistry.com |
Regarding oxidation, the thiazole ring is generally stable towards oxidizing agents. However, under harsh conditions, oxidative ring-opening of thiazole derivatives can occur. For instance, benzothiazoles can undergo oxidative cleavage to yield sulfonate esters. scholaris.ca For this compound, any oxidative transformation would have to compete with the highly deactivated nature of the ring, and specific studies on its oxidation are not prominent.
Oxidation of the Thiazole Sulfur Atom
The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. While specific studies on the direct oxidation of the sulfur atom in this compound are not extensively documented in readily available literature, the general reactivity of thiazoles and other sulfur-containing heterocycles suggests that this transformation is feasible.
Oxidizing agents such as hydrogen peroxide or peroxy acids are commonly employed for the oxidation of sulfur atoms in heterocyclic systems. The reaction conditions, including the choice of oxidant, solvent, and temperature, would be crucial in controlling the extent of oxidation to either the sulfoxide (B87167) or the sulfone. The electron-withdrawing nature of the nitro and chloro groups on the thiazole ring would likely influence the reactivity of the sulfur atom towards oxidation.
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidizing Agent | Potential Product(s) |
| This compound | Mild Oxidant (e.g., H₂O₂) | This compound-1-oxide (Sulfoxide) |
| This compound | Strong Oxidant (e.g., m-CPBA) | This compound-1,1-dioxide (Sulfone) |
Note: This table is predictive based on general chemical principles of sulfur oxidation in heterocyclic compounds, as direct experimental data for this compound is limited in the searched literature.
Rearrangement Reactions and Ring Transformations
Rearrangement and ring transformation reactions of thiazole derivatives can lead to the formation of diverse heterocyclic structures. For this compound, such reactions could be initiated under various conditions, including acidic or basic environments, or through thermal or photochemical means.
While specific rearrangement or ring transformation pathways for this compound are not prominently reported, related structures offer insights into potential reactivity. For instance, the synthesis of 2-amino-5-nitrothiazole (B118965) can involve a rearrangement step from a 2-nitraminothiazole intermediate. google.comgoogle.com This suggests that under certain conditions, substituents on the thiazole ring can migrate.
Furthermore, ring-opening of isothiazole (B42339) derivatives with amines has been observed, indicating the potential for the thiazole ring in this compound to undergo cleavage and subsequent rearrangement or transformation into other heterocyclic systems under nucleophilic attack. documentsdelivered.com A study on a related imidazo[2,1-b]thiazole (B1210989) system demonstrated a ring transformation into a novel oxadiazolo[3,4-c] wikipedia.orgresearchgate.netthiazine system under the action of mineral acids, highlighting the potential for complex skeletal rearrangements in fused thiazole derivatives.
Metal-Catalyzed Coupling Reactions Involving the Thiazole Core
The presence of a chlorine atom at the 5-position of the thiazole ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted thiazole derivatives.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and a halide is a versatile method for forming C-C bonds. It is plausible that this compound could react with various boronic acids or their esters to yield 5-aryl-, 5-heteroaryl-, or 5-vinyl-2-nitro-1,3-thiazoles. The reactivity of chloro-substituted heterocycles in Suzuki-Miyaura couplings is well-established, and similar transformations have been reported for other chloro-substituted thiadiazoles. nih.govnih.gov
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with a halide. This compound could potentially undergo Stille coupling with various organostannanes to introduce a range of substituents at the 5-position. Selective Stille couplings have been demonstrated for other chloro-substituted thiadiazinones, indicating the feasibility of this reaction for the target molecule. nih.gov
Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with a halide. It is expected that this compound could participate in Sonogashira coupling reactions to produce 5-alkynyl-2-nitro-1,3-thiazoles. Such reactions are widely used for the synthesis of alkynylated heterocycles. organic-chemistry.orgnih.govsoton.ac.uksemanticscholar.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This compound could serve as the heteroaryl halide component in this reaction, allowing for the introduction of primary or secondary amino groups at the 5-position. The Buchwald-Hartwig amination has been successfully applied to a variety of heterocyclic systems. wikipedia.orgmdpi.comnih.govnih.gov
Table 2: Potential Metal-Catalyzed Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | 5-R-2-nitro-1,3-thiazole | Pd(0) catalyst, Base |
| Stille | R-Sn(Alkyl)₃ | 5-R-2-nitro-1,3-thiazole | Pd(0) catalyst |
| Sonogashira | R-C≡CH | 5-(R-C≡C)-2-nitro-1,3-thiazole | Pd(0) and Cu(I) catalysts, Base |
| Buchwald-Hartwig | R¹R²NH | 5-(R¹R²N)-2-nitro-1,3-thiazole | Pd catalyst, Ligand, Base |
Note: This table presents potential reactions based on the known reactivity of similar chloro-substituted heterocycles in metal-catalyzed coupling reactions. R, R¹, and R² represent various organic substituents.
Derivatization Strategies and Analogue Synthesis from 5 Chloro 2 Nitro 1,3 Thiazole
Design and Synthesis of Functionalized 1,3-Thiazole Derivatives
The synthesis of functionalized 1,3-thiazole derivatives from 5-chloro-2-nitro-1,3-thiazole is primarily achieved through nucleophilic aromatic substitution. In this reaction mechanism, the electron-deficient nature of the thiazole (B1198619) ring, enhanced by the C2-nitro group, facilitates the attack of a nucleophile at the C5 position, leading to the displacement of the chloride ion. libretexts.orglibretexts.org This process allows for the introduction of a wide variety of functional groups onto the thiazole core.
The general synthetic scheme involves reacting this compound with a selected nucleophile, often in the presence of a base and a suitable solvent. The choice of nucleophile dictates the resulting functionality at the 5-position.
Key Classes of Derivatives:
5-Amino-1,3-thiazole Derivatives: Reaction with primary or secondary amines (aliphatic or aromatic) yields the corresponding N-substituted 2-nitro-1,3-thiazol-5-amines. These reactions are typically straightforward and provide a direct route to compounds with diverse amine functionalities. The reactivity of amines in such substitution reactions is well-established. msu.edu
5-Alkoxy/Aryloxy-1,3-thiazole Derivatives: The use of alkoxides or phenoxides as nucleophiles results in the formation of ether linkages, producing 5-alkoxy- or 5-aryloxy-2-nitro-1,3-thiazoles.
5-Thioether-1,3-thiazole Derivatives: Thiols and thiophenols react readily to displace the chloride, forming 5-alkylthio- or 5-arylthio-2-nitro-1,3-thiazoles, respectively.
The table below illustrates the design of various functionalized derivatives based on this synthetic strategy.
| Entry | Nucleophile (Nu-H) | Resulting Derivative Structure | Derivative Class |
| 1 | Piperidine (B6355638) | 5-(Piperidin-1-yl)-2-nitro-1,3-thiazole | |
| 2 | Morpholine | 4-(2-Nitro-1,3-thiazol-5-yl)morpholine | |
| 3 | Sodium Methoxide (B1231860) | 5-Methoxy-2-nitro-1,3-thiazole | |
| 4 | Thiophenol | 2-Nitro-5-(phenylthio)-1,3-thiazole | |
| 5 | Aniline | N-Phenyl-2-nitro-1,3-thiazol-5-amine |
This table represents potential derivatives synthesized via nucleophilic aromatic substitution on this compound, based on established reactivity principles of activated halo-heteroaromatics.
Exploration of Substituent Effects on Chemical Behavior
The introduction of different substituents at the C5 position of the 2-nitro-1,3-thiazole core significantly alters the molecule's physicochemical properties. These changes are governed by the electronic and steric effects of the newly introduced functional group. lumenlearning.com
Electronic Effects: The 2-nitro group is a powerful electron-withdrawing group, which polarizes the entire thiazole ring system. The nature of the substituent introduced at the C5 position can either augment or diminish this effect.
Electron-Withdrawing Groups (EWGs): Substituents such as a trifluoromethylphenyl group would further decrease the electron density of the ring, enhancing its electrophilic character.
The electronic nature of the C5 substituent directly influences the reactivity of the thiazole ring, the acidity of adjacent protons, and the molecule's potential for further chemical transformations.
Steric Effects: The size and conformation of the substituent at the C5 position introduce steric hindrance that can influence the molecule's shape and interactions. For instance, a bulky substituent like a tert-butyl group can sterically shield the adjacent positions on the ring. In a related study on a substituted 2-amino-5-nitrothiazole (B118965), a chloro substituent was shown to impart steric effects that forced the neighboring nitro group slightly out-of-plane with the thiazole ring, which can impact resonance stability. nih.gov A similar effect can be anticipated in derivatives of this compound, where large C5-substituents could influence the planarity and conjugation of the 2-nitro group.
The interplay of these electronic and steric factors is crucial in fine-tuning the chemical behavior of the synthesized analogues.
| C5-Substituent (R) | Substituent Effect | Expected Impact on Thiazole Ring |
| -NHCH₃ | Electron-donating (mesomeric) | Increases electron density |
| -OCH₃ | Electron-donating (mesomeric) | Increases electron density |
| -SCH₃ | Electron-donating (mesomeric) | Increases electron density |
| -C₆H₄CF₃ | Electron-withdrawing (inductive) | Decreases electron density |
| -C(CH₃)₃ | Steric Bulk | Hinders approach to adjacent atoms |
This table outlines the predicted effects of various substituents on the electronic and steric properties of the 2-nitro-1,3-thiazole ring.
Library Synthesis and Combinatorial Approaches in Thiazole Chemistry
The robust and high-yielding nature of the nucleophilic aromatic substitution reaction on this compound makes it an ideal candidate for the construction of chemical libraries. Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large and diverse collection of thiazole derivatives from this single precursor. organic-chemistry.org
A typical combinatorial approach would involve the following steps:
Scaffold Preparation: Synthesis of the core building block, this compound.
Library Design: Selection of a diverse set of nucleophiles (e.g., amines, thiols) based on desired structural variations, such as size, charge, and hydrogen bonding potential.
Parallel Synthesis: The reaction of the thiazole scaffold with the library of nucleophiles is carried out simultaneously in a multi-well plate format. Each well contains the scaffold, a unique nucleophile, a base, and a solvent.
Work-up and Purification: Automated or high-throughput methods are used to quench the reactions and purify the resulting products.
This strategy allows for the efficient exploration of the chemical space around the 2-nitro-1,3-thiazole core. For example, reacting this compound with a library of 100 different primary and secondary amines would yield a focused library of 100 distinct 5-amino-2-nitro-1,3-thiazole analogues. Such libraries are valuable assets for screening programs in various fields of chemical research. The synthesis of a library of analogues based on the related 2-amino-5-nitrothiazole scaffold has demonstrated the viability of this approach for generating molecular diversity. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise chemical structure of 5-Chloro-2-nitro-1,3-thiazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
The structure of this compound suggests a simple yet informative NMR profile.
¹H NMR Spectroscopy : The molecule contains a single proton attached to the thiazole (B1198619) ring at the C4 position. This proton is expected to produce a singlet in the ¹H NMR spectrum. Its chemical shift would be significantly influenced by the adjacent electron-withdrawing nitro group and the electronegative sulfur and nitrogen atoms within the ring. For comparison, the single proton in the related compound 2-Bromo-5-nitrothiazole appears as a singlet. nih.gov A predicted chemical shift for the H4 proton would likely be in the downfield region, characteristic of protons on electron-deficient aromatic rings.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms (C2, C4, and C5) of the thiazole ring.
The C2 carbon , bonded to the strongly electron-withdrawing nitro group and two nitrogen atoms, is expected to be the most deshielded, appearing at the lowest field.
The C5 carbon , attached to the chlorine atom, would also be significantly deshielded.
The C4 carbon , bonded to the single hydrogen atom, would likely appear at the highest field (most shielded) of the three carbons.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (H4) | ~ 8.0 - 9.0 | Singlet | Chemical shift influenced by adjacent nitro and chloro groups. |
| ¹³C (C2) | ~ 160 - 170 | Singlet | Deshielded due to attachment to nitro group and two heteroatoms. |
| ¹³C (C5) | ~ 140 - 150 | Singlet | Deshielded by the attached chlorine atom. |
| ¹³C (C4) | ~ 120 - 130 | Singlet | Shielded relative to C2 and C5. |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR spectra. mdpi.com
COSY (Correlation Spectroscopy) : Since there is only one proton in the this compound molecule, a standard ¹H-¹H COSY spectrum would not show any cross-peaks, confirming the presence of an isolated proton spin system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the carbons they are directly attached to. An HSQC spectrum would show a single cross-peak connecting the ¹H signal of the C4-proton to the ¹³C signal of the C4 carbon, providing an unambiguous assignment for this carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for piecing together the molecular skeleton. For this compound, the C4-proton would be expected to show correlations to the C2 and C5 carbons, confirming the connectivity of the thiazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:
NO₂ Vibrations : Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro functionality.
C=N and C=C Stretching : Vibrations associated with the thiazole ring are expected in the 1600-1400 cm⁻¹ region.
C-Cl Stretching : A band corresponding to the carbon-chlorine stretch is expected in the 850-550 cm⁻¹ region.
C-H Stretching : The stretching vibration for the lone C-H bond on the ring would appear above 3000 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the ring breathing modes of the thiazole skeleton are often strong in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| NO₂ | Asymmetric Stretch | ~ 1530 | Strong |
| NO₂ | Symmetric Stretch | ~ 1340 | Strong |
| C=N/C=C (Ring) | Stretching | ~ 1600 - 1400 | Medium-Strong |
| C-H | Stretching | > 3000 | Medium |
| C-Cl | Stretching | ~ 850 - 550 | Medium-Strong |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of this compound and to gain structural information from its fragmentation patterns.
The molecular weight of C₃HCl₂N₂O₂S is approximately 165.94 g/mol . The mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak is expected, confirming the presence of one chlorine atom.
Common fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (mass 46) or NO (mass 30). guidechem.com Cleavage of the thiazole ring is also a likely fragmentation route.
Predicted Fragmentation Pattern:
[M]⁺ : Molecular ion peak cluster around m/z 166/168.
[M - NO₂]⁺ : Loss of a nitro group (m/z ~120/122).
[M - Cl]⁺ : Loss of a chlorine atom (m/z ~131).
Further fragmentation of the thiazole ring.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available, analysis of a related compound, 2-chloro-5-(chloromethyl)thiazole, shows a planar thiazole ring. nih.gov It is expected that this compound would also possess a largely planar molecular structure. X-ray analysis would confirm the connectivity and provide precise geometric parameters, such as the C-S, C-N, C-Cl, and N-O bond lengths.
Spectroscopic Techniques for Investigating Intermolecular Interactions
In the solid state, non-covalent interactions dictate the crystal packing. While this compound lacks strong hydrogen bond donors, its structure allows for other significant intermolecular forces. Spectroscopic techniques, often coupled with computational studies, can provide insight into these interactions.
Crystal Packing : The planar nature of the molecule and the presence of electronegative oxygen, nitrogen, and chlorine atoms, along with the sulfur atom, could lead to π-π stacking interactions between thiazole rings and halogen bonding (C-Cl···N/O/S) or other dipole-dipole interactions. The crystal structure of 2-chloro-5-(chloromethyl)thiazole, for instance, does not feature classical hydrogen bonds. nih.gov
UV-Vis Spectroscopy : The electronic absorption spectrum, influenced by the conjugated π-system and the nitro group chromophore, can be sensitive to the molecular environment. Changes in the absorption maxima upon changes in solvent polarity (solvatochromism) can provide information about the molecule's ground and excited state dipole moments and its interactions with solvent molecules.
Computational and Theoretical Chemistry Studies of 5 Chloro 2 Nitro 1,3 Thiazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules. For 5-Chloro-2-nitro-1,3-thiazole, these methods can provide insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Analyses of Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
To illustrate, here is a representative data table of HOMO-LUMO energies for some substituted thiazole (B1198619) derivatives from the literature, which helps in contextualizing the potential values for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole-thiazole derivative 4d | - | - | 6.20 |
| Indole-thiazole derivative 4h | - | - | 6.23 |
| Indole-thiazole derivative 4g | - | - | 7.01 |
| Indole-thiazole derivative 4e | - | - | 7.71 |
| CF3-substituted benzothiazole (B30560) 4 | - | - | 4.46 |
| Phenyl-substituted benzothiazole 5 | - | - | 4.73 |
This table presents data for illustrative purposes from studies on other thiazole derivatives to indicate the typical range of these values. mdpi.commdpi.com
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate the regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.
For this compound, an MEP analysis would likely show a significant negative potential around the oxygen atoms of the nitro group, making this region a prime target for electrophiles. The nitrogen and sulfur atoms in the thiazole ring can also exhibit negative potential. researchgate.net Conversely, the carbon atoms of the thiazole ring, particularly the one bonded to the electron-withdrawing nitro group, would be expected to have a more positive potential, rendering them susceptible to nucleophilic attack. Studies on other nitro-substituted aromatic compounds have confirmed that the nitro group creates a region of high positive potential on the adjacent ring atoms. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule. For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the nitro group relative to the thiazole ring.
While specific MD studies on this compound are not documented in the provided search results, the methodology has been applied to various thiazole-containing compounds to understand their interactions with biological targets. mdpi.com Such simulations can reveal stable conformations and the energetic barriers between them, which is crucial for understanding how the molecule might bind to a receptor or enzyme active site.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying the high-energy transition states that govern the reaction rate. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.
For this compound, computational methods could be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution. For example, the chlorine atom at the 5-position could be displaced by a nucleophile. DFT calculations could model the approach of the nucleophile, the formation of an intermediate complex (a Meisenheimer complex), and the departure of the chloride ion. These calculations would also determine the activation energy of the reaction by locating the transition state structure. Studies on the photochemistry of other thiazole derivatives have utilized computational methods to understand complex ring-opening reactions. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of a molecule's structure) to a specific property.
No specific QSPR models for this compound were found. However, if a set of similar thiazole derivatives with known properties were available, a QSPR model could be developed. For example, a model could be created to predict properties like boiling point, solubility, or even a measure of reactivity. The development of such a model would involve calculating a wide range of molecular descriptors for each compound in the dataset, followed by statistical analysis to select the most relevant descriptors and build a predictive equation.
Advanced Applications and Role As a Synthetic Intermediate
Utilization in Multi-Step Organic Synthesis Pathways for Complex Molecules
Although specific multi-step syntheses starting from 5-chloro-2-nitro-1,3-thiazole are not extensively documented, the reactivity of the thiazole (B1198619) core is well-established. Thiazole derivatives are crucial components in a wide array of biologically active molecules. nih.gov The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, typically by reacting alpha-haloketones with a thioamide. nih.gov
The functional groups on this compound allow it to serve as a scaffold for building more complex structures. For instance, the chloro group can be substituted by various nucleophiles (e.g., amines, thiols, alkoxides) to append new side chains. Subsequently, the nitro group could be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. This stepwise functionalization is a key strategy in combinatorial chemistry and drug discovery for creating libraries of related compounds.
A closely related compound, 2-amino-5-nitrothiazole (B118965), is a widely used intermediate. Its synthesis often involves the nitration of 2-aminothiazole (B372263) or a multi-step process avoiding hazardous nitration procedures by starting with compounds like N,N-dialkyl-2-nitroetheneamine. google.comcdnsciencepub.com The resulting 2-amino-5-nitrothiazole is then modified, for example, by converting the amino group into a leaving group or by acylating it to produce compounds with significant biological activity, including antitrypanosomal agents. nih.gov
Integration into Functional Materials Science
The electronic properties imparted by the nitro group suggest that this compound could be a precursor for functional materials. Heterocyclic compounds, particularly those with push-pull systems (electron-donating and electron-withdrawing groups), are of great interest in materials science.
The 5-nitrothiazole (B1205993) core is a known component in the synthesis of azo dyes. While there are no specific examples starting from the 5-chloro variant, the derivative 2-amino-5-nitrothiazole is a common diazo component. When diazotized and coupled with various aromatic amines or phenols, it forms disperse dyes capable of producing a range of colors from reddish-brown to blue on fabrics like cellulose (B213188) triacetate. researchgate.netgoogle.com The nitro group acts as a powerful electron-withdrawing group, which is essential for the chromophore's properties, helping to shift the absorption maximum to longer wavelengths (a bathochromic shift), resulting in deeper colors like blues and greenish-blues. google.com
The general structure of such dyes often involves the 5-nitrothiazole ring linked via an azo bridge (-N=N-) to a coupling component, as detailed in the table below. The versatility in the coupling partner allows for fine-tuning of the final color and fastness properties.
| Thiazole Precursor | Coupling Component Class | Resulting Dye Class | Typical Colors |
|---|---|---|---|
| 2-Amino-5-nitrothiazole | Substituted Arylamines | Azo Disperse Dyes | Reddish-Brown to Indigo |
| 2-Amino-5-nitrothiazole | N-alkyl-N-hydroxyalkyl Anilines | Azo Disperse Dyes | Blue to Greenish-Blue |
| 2-Amino-4-(p-nitrophenyl)-5-nitrothiazole | Substituted Arylamines | Azo Disperse Dyes | Reddish-Brown to Indigo |
This table illustrates the use of the related 2-amino-5-nitrothiazole scaffold in dye synthesis, indicating the potential utility of the nitrothiazole core from the title compound.
Heterocyclic compounds featuring strong electron-donating and electron-withdrawing groups are foundational to developing organic materials for nonlinear optics (NLO) and other optoelectronic applications. researchgate.net Thiazole derivatives functionalized with amino (donor) and nitro (acceptor) groups have been synthesized to create dipolar "push-pull" systems, which are crucial for NLO properties. researchgate.net
While this compound itself is not a complete push-pull system, it serves as an excellent precursor. The chlorine at the 5-position can be substituted by an electron-donating group (like an amino or alkoxy group), and the nitro group at the 2-position can act as the acceptor. Alternatively, the nitro group can be reduced to an amine (a donor), and a different acceptor group can be introduced at the 5-position. The benzothiadiazole (BTD) core, a related heterocyclic structure, is widely used as a building block for fluorescent polymers and sensors due to its electron-accepting nature and photostability. mdpi.com This highlights the general utility of such sulfur- and nitrogen-containing heterocycles in the design of optoelectronic materials.
Role in Agrochemical Research as a Chemical Building Block
Thiazole-containing compounds are prevalent in agrochemical research, forming the basis of many fungicides, insecticides, and herbicides. The utility of 2-chloro-5-(chloromethyl)thiazole as an important intermediate for manufacturing agrochemicals underscores the value of the chlorothiazole scaffold. The reactivity of the chloro- and chloromethyl groups allows for the synthesis of a wide range of derivatives.
The 5-nitrothiazole moiety is also found in compounds with biological activity. For example, Nitazoxanide, a drug containing a 2-amino-5-nitrothiazole group, has broad-spectrum antimicrobial and antiparasitic activity. nih.gov This demonstrates that the 5-nitrothiazole core is a recognized pharmacophore. The combination of a reactive chlorine atom and a biologically active nitrothiazole core in this compound makes it a promising starting point for the synthesis of novel agrochemical candidates. Researchers could explore nucleophilic substitution at the C5 position to introduce moieties known for pesticidal activity, creating hybrid molecules for screening.
Analytical Chemistry Methodologies and Reagent Development
In analytical chemistry, heterocyclic compounds are often used as ligands for metal detection or as chromogenic and fluorogenic reagents. The development of chemosensors frequently relies on molecules that exhibit a change in color or fluorescence upon binding to a specific analyte. mdpi.com
While no specific analytical reagents based on this compound are documented, its structure offers potential. The thiazole ring, with its nitrogen and sulfur atoms, can act as a chelating agent for metal ions. By functionalizing the molecule through substitution of the chlorine atom, a more specific binding pocket could be created. For example, attaching a receptor unit at the C5 position could lead to a sensor where analyte binding modulates the electronic properties of the nitrothiazole system, resulting in a detectable optical signal. The related 2,1,3-benzothiadiazole (B189464) (BTD) framework is a versatile building block for fluorophores used in sensing devices for ions and other small molecules. mdpi.com
Conclusion and Future Research Perspectives
Summary of Key Research Insights on 5-Chloro-2-nitro-1,3-thiazole
Direct research focusing exclusively on this compound is limited. However, its chemical behavior can be confidently inferred from the well-established principles of heterocyclic chemistry and studies on analogous compounds. The key insights are centered on its pronounced electrophilicity.
The thiazole (B1198619) ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the C2 position. This activation renders the C5 position, bearing the chloro substituent, highly susceptible to nucleophilic attack. The principal reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this two-step mechanism, a nucleophile adds to the C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate, thereby facilitating the subsequent expulsion of the chloride leaving group to yield the substituted product. nih.gov
The primary role of this compound in synthetic chemistry is therefore as a precursor to a variety of 5-substituted-2-nitrothiazole derivatives. Its reactivity with common nucleophiles is predictable and robust, making it a reliable synthetic tool.
| Nucleophile Class | Example Nucleophile | Expected Product | Significance |
|---|---|---|---|
| O-Nucleophiles | Alkoxides (e.g., NaOMe) | 5-Methoxy-2-nitro-1,3-thiazole | Access to alkoxythiazole derivatives. |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Piperidine) | 5-(Piperidin-1-yl)-2-nitro-1,3-thiazole | Formation of aminothiazoles, a common pharmacophore. mdpi.com |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | 5-(Phenylthio)-2-nitro-1,3-thiazole | Synthesis of thioether-substituted thiazoles. |
Identification of Unexplored Reactivity and Synthetic Opportunities
While the classical SNAr reactivity of this compound is its most prominent feature, significant opportunities exist to explore more modern and diverse transformations.
Expansion of Nucleophile Scope: The reaction of this compound with a broader range of sophisticated nucleophiles remains largely unexplored. This includes reactions with protected amino acids, complex drug fragments containing amine or alcohol functionalities, and various heterocyclic anions. Such reactions would provide direct routes to elaborate molecules with potential biological activity.
Metal-Catalyzed Cross-Coupling Reactions: A major frontier for this compound is its use in transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki (boronic acids), Stille (organostannanes), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings could potentially be applied to the C5-Cl bond. These reactions would enable the formation of C-C, C-N, and C-S bonds, providing access to derivatives that are inaccessible via traditional SNAr chemistry. The development of suitable catalytic systems that are tolerant of the nitro group would be a key challenge.
Selective Nitro Group Reduction: The selective reduction of the 2-nitro group to a 2-amino group while retaining the 5-chloro substituent would yield 5-chloro-2-aminothiazole, another versatile synthetic intermediate. Investigating chemoselective reduction conditions (e.g., catalytic hydrogenation with specific catalysts, or chemical reduction with agents like tin(II) chloride) that avoid dechlorination is a valuable research objective.
| Reaction Type | Proposed Reactant | Potential Product Class | Synthetic Value |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-nitro-1,3-thiazoles | Formation of biaryl structures for medicinal and materials chemistry. |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-nitro-1,3-thiazoles | Introduction of rigid, linear linkers for scaffold diversification. |
| Buchwald-Hartwig Amination | Aryl amines | 5-(Arylamino)-2-nitro-1,3-thiazoles | Access to diarylamine structures with unique electronic properties. |
| Chemoselective Reduction | Reducing agent (e.g., SnCl2) | 5-Chloro-1,3-thiazol-2-amine | Provides an alternative key intermediate for further functionalization. |
Potential for Methodological Advancements in Thiazole Chemistry
The study and application of this compound can both benefit from and contribute to methodological advancements in modern organic synthesis.
Safer Synthesis Protocols: The preparation of nitro-aromatic and nitro-heterocyclic compounds often involves hazardous nitration procedures using strong acids, which can lead to runaway exothermic reactions. guidechem.comchemicalbook.com A significant methodological advancement would be the development of safer and more controlled synthesis routes to this compound, potentially utilizing flow chemistry. Microreactors offer superior heat and mass transfer, enabling hazardous reactions to be performed with greater safety and control.
Catalytic Functionalization: As mentioned, the development of robust catalytic protocols for the cross-coupling of this compound would be a major step forward. This would shift the functionalization strategy for this scaffold from stoichiometric SNAr reactions to more versatile and efficient catalytic C-C and C-X bond-forming reactions.
Direct C-H Functionalization: An ambitious but highly rewarding goal would be the development of methods for the direct functionalization of the C4-H bond of the thiazole ring. While the electron-deficient nature of the ring makes electrophilic substitution difficult, modern transition-metal-catalyzed C-H activation or radical-based approaches could provide a novel disconnection for synthesizing tri-substituted thiazole derivatives.
Future Directions in the Chemical Applications of Nitrothiazole Systems
The true potential of this compound lies in its role as a gateway to novel compounds with significant applications, particularly in the life sciences.
Medicinal Chemistry and Drug Discovery: The 5-nitrothiazole (B1205993) moiety is a "privileged scaffold" in medicinal chemistry. researchgate.net It is the core component of the broad-spectrum antiparasitic drug Nitazoxanide, which is effective against protozoa like Giardia lamblia and Cryptosporidium parvum. nih.gov The nitro group is often crucial for the mechanism of action in antimicrobial agents. nih.govnih.gov Consequently, this compound is an ideal starting point for generating large libraries of novel 5-substituted-2-nitrothiazole analogues. These libraries can be screened for a wide range of biological activities.
Agrochemicals: Thiazole derivatives are frequently utilized in the agrochemical industry as fungicides and pesticides. nih.gov By using this compound as a building block, novel derivatives can be synthesized and evaluated for their potential to address challenges in crop protection, including the emergence of resistant pests and fungi.
Materials Science: While less explored, electron-deficient nitrogen- and sulfur-containing heterocycles can exhibit interesting photophysical and electronic properties. Derivatives of this compound could be investigated as components of organic dyes, sensors, or functional materials, representing a nascent but intriguing research direction.
| Application Area | Specific Targets/Goals | Rationale |
|---|---|---|
| Antiparasitic Agents | Novel treatments for giardiasis, cryptosporidiosis, leishmaniasis, Chagas disease. | Builds on the success of the 5-nitrothiazole drug Nitazoxanide. nih.gov |
| Antibacterial Agents | Compounds active against drug-resistant bacteria (e.g., MRSA), H. pylori, C. difficile. | The nitroheterocycle motif is a known antibacterial pharmacophore. nih.gov |
| Antiviral Agents | Inhibitors of viral replication for various pathogens. | Nitazoxanide and its analogues have shown broad-spectrum antiviral activity. nih.gov |
| Anticancer Agents | Development of selective cytotoxic agents. | Thiazole-containing compounds are known to inhibit various biological targets in cancer cells. nih.gov |
| Agrochemicals | New fungicides, herbicides, and insecticides. | Thiazole is a common scaffold in commercial agrochemicals. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-2-nitro-1,3-thiazole, and how can purity be ensured?
- Methodology : A standard synthesis involves reacting 5-chlorothiazol-2-amine with nitrating agents under controlled conditions. For example, in analogous compounds, pyridine is used as a solvent and acid scavenger when introducing acyl groups (e.g., benzoyl chloride) to the thiazole core . Post-synthesis, purification via column chromatography and recrystallization (e.g., using methanol) is critical to achieve >95% purity. TLC analysis monitors reaction progress .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodology :
- X-ray crystallography resolves bond angles (e.g., C–N–C angles ~123°) and intermolecular interactions like hydrogen bonds (e.g., N–H⋯N and C–H⋯O bonds stabilizing crystal packing) .
- FT-IR confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹).
- NMR (¹H/¹³C) identifies substituent positions, such as chlorine-induced deshielding in adjacent protons .
Q. How should this compound be handled to ensure stability during storage?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, as thiazoles can hydrolyze. Stability tests via accelerated aging (40°C/75% RH for 1 month) coupled with HPLC monitoring are recommended to assess degradation pathways .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) guide analog design?
- Methodology : The nitro group and chlorine substituent enhance electron-deficient properties, enabling interactions with biological targets (e.g., enzyme inhibition). For example, derivatives with extended aromatic systems (e.g., benzoxazole-thiophene hybrids) show improved antimicrobial activity due to increased lipophilicity and π-π stacking . SAR studies should systematically vary substituents (e.g., replacing nitro with cyano) and evaluate bioactivity via in vitro assays (e.g., MIC for antimicrobial screening) .
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Conflicting bond angles or packing motifs (e.g., discrepancies in N1–C2–C1 angles between studies) may arise from polymorphism or solvent effects. Validate structures using high-resolution X-ray diffraction (HR-XRD) and compare with computational models (DFT optimization). For example, centrosymmetric dimers in one study vs. non-centrosymmetric packing in others require temperature-dependent crystallography to assess stability.
Q. What strategies optimize reaction yields in the synthesis of this compound analogs?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group incorporation but may require strict temperature control (−10°C to prevent side reactions) .
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps in thiazole formation.
- Microwave-assisted synthesis reduces reaction times (30 minutes vs. 24 hours) while maintaining yields >80% .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-5 chlorine as a leaving group). Molecular docking predicts binding affinities for target enzymes (e.g., PFOR inhibition in anaerobic bacteria ). Validate predictions with kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
